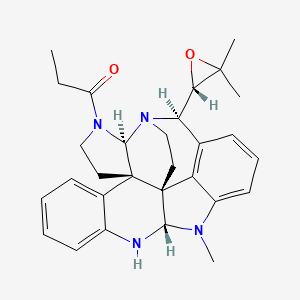
Communesin G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Communesin G is a natural product found in Botrytis and Penicillium with data available.
Applications De Recherche Scientifique
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of communesin G on various human cancer cell lines. In particular, it has been tested against KB (cervical carcinoma) and MCF-7 (breast cancer) cell lines. The results indicate moderate cytotoxicity, with IC50 values that suggest potential as a lead compound for further development. For instance, some derivatives of communesins have shown enhanced potency compared to the natural compounds, indicating that structural modifications can lead to improved biological activity .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | KB | 6.3 |
| This compound | MCF-7 | 9.0 |
| Docetaxel (control) | KB | 38 nM |
| Docetaxel (control) | MCF-7 | 10.3 nM |
Synthetic Approaches
The synthesis of this compound has been explored through various methodologies. Notably, biomimetic approaches have been employed to construct the complex heptacyclic structure efficiently. These synthetic strategies often involve convergent assembly techniques that allow for the incorporation of multiple functional groups while maintaining stereochemical integrity .
Total Synthesis Case Studies
- Biomimetic Synthesis : Research has demonstrated successful total syntheses of related communesins using a diazene-directed assembly strategy that facilitates the construction of the heptacyclic core in a limited number of steps .
- Comparative Analysis : A comparative study on the anticancer activities of all known communesin alkaloids highlighted communesin B as particularly potent, suggesting that structural analogs like this compound could be optimized for enhanced efficacy against specific cancer types .
Antimicrobial and Antiviral Activity
Despite the promising cytotoxic properties, communesins G and H were found to be inactive in antimicrobial and antiviral assays. This highlights an important aspect of drug development; not all compounds with anticancer activity will exhibit broad-spectrum antimicrobial effects .
Propriétés
Formule moléculaire |
C29H34N4O2 |
|---|---|
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
1-[(2R,6S,14S,22S,25R)-25-[(2S)-3,3-dimethyloxiran-2-yl]-15-methyl-1,3,13,15-tetrazaheptacyclo[18.4.1.02,6.06,22.07,12.014,22.016,21]pentacosa-7,9,11,16,18,20-hexaen-3-yl]propan-1-one |
InChI |
InChI=1S/C29H34N4O2/c1-5-21(34)32-15-13-28-18-10-6-7-11-19(18)30-25-29(28)14-16-33(26(28)32)23(24-27(2,3)35-24)17-9-8-12-20(22(17)29)31(25)4/h6-12,23-26,30H,5,13-16H2,1-4H3/t23-,24+,25+,26+,28-,29-/m1/s1 |
Clé InChI |
OMFQPKNORYZBSJ-HLYNDKHPSA-N |
SMILES isomérique |
CCC(=O)N1CC[C@@]23[C@@H]1N4CC[C@@]25[C@@H](NC6=CC=CC=C36)N(C7=CC=CC(=C57)[C@@H]4[C@H]8C(O8)(C)C)C |
SMILES canonique |
CCC(=O)N1CCC23C1N4CCC25C(NC6=CC=CC=C36)N(C7=CC=CC(=C57)C4C8C(O8)(C)C)C |
Synonymes |
communesin G |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















